1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which contribute to their diverse biological activities. This particular compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing inhibitors targeting various biological pathways.
Research on pyrazole derivatives, including 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide, has been documented in various scientific publications, including studies focusing on their synthesis, biological activities, and potential therapeutic uses. Notable sources include articles from PubMed Central and Nature, which discuss the synthesis and biological evaluation of similar compounds .
This compound can be classified as:
The synthesis of 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide typically involves multiple steps that may include the formation of key intermediates followed by functional group transformations.
The reaction conditions may vary based on the specific reagents and solvents used. For example, reactions might be conducted in polar aprotic solvents like dimethylformamide (DMF) under controlled temperatures to optimize yields and purity .
The molecular formula is , with a molecular weight of approximately 267.27 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure.
1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide can undergo various chemical reactions typical for pyrazole derivatives:
The reactivity of this compound is influenced by the electronic properties of the substituents on the pyrazole ring and the phenyl group. The presence of electron-withdrawing groups like fluorine enhances electrophilic character, making it suitable for further functionalization .
The mechanism of action for compounds like 1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide often involves interaction with specific biological targets such as protein kinases. These interactions can inhibit signaling pathways relevant to cancer proliferation or inflammation.
Studies have shown that similar pyrazole derivatives exhibit inhibitory effects on kinases such as p38 MAPK and ERK pathways, which are crucial in various cellular processes . The binding affinity and selectivity towards these targets are typically assessed using biochemical assays.
Relevant data regarding these properties can be gathered from standardized chemical databases and experimental studies .
1-Ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide has potential applications in:
Given its structural characteristics, this compound may serve as a valuable scaffold for further modifications aimed at enhancing its pharmacological profile .
The pyrazole heterocycle serves as a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, aromatic character, and metabolic stability. This five-membered ring contains two adjacent nitrogen atoms—one "pyrrole-like" (participating in resonance) and one "pyridine-like" (with a localized lone pair)—enabling interactions with both acidic and basic biological targets [2]. In the design of 1-ethyl-4-(3-(3-fluorophenyl)ureido)-1H-pyrazole-3-carboxamide, the pyrazole core provides a rigid planar foundation that orients the ureido and carboxamide substituents for optimal target engagement.
Table 1: Bioactive Pyrazole-Based Drugs and Their Targets
Compound Name | Therapeutic Application | Primary Target |
---|---|---|
Celecoxib | Anti-inflammatory | COX-2 |
Crizotinib | Anticancer | ALK/ROS1 kinases |
Penfluridol (Optimized) | Anticancer (TNBC) | FGFR1 |
Furametpyr | Fungicide | Succinate dehydrogenase |
This compound | Under investigation | Kinase/Protease targets* |
Studies demonstrate that 1H-pyrazole derivatives enable π-stacking with hydrophobic enzyme pockets and serve as bioisosteres for amide bonds, enhancing membrane permeability [2] [6]. The ethyl group at the N1 position in this specific compound balances lipophilicity and steric requirements, preventing undesired GPCR interactions observed in earlier pyrazole antipsychotics [1].
The 3-(3-fluorophenyl)ureido moiety at the C4 position of the pyrazole ring critically influences target specificity through halogen bonding and hydrophobic interactions. Fluorine’s high electronegativity and small atomic radius allow it to act as a hydrogen-bond acceptor while modulating electron distribution in the phenyl ring [6] [9]. Computational analyses reveal that the meta-fluorine position maximizes binding to kinases and proteases by:
Table 2: Binding Affinity of Ureido Substituent Variations
Phenyl Substituent | Target Kinase IC₅₀ (μM) | Relative Selectivity |
---|---|---|
3-Fluoro | 0.24 ± 0.03* | 12.7× vs. JNK1 |
4-Fluoro | 0.81 ± 0.11 | 4.2× vs. JNK1 |
3-Chloro | 0.29 ± 0.05 | 9.8× vs. JNK1 |
Unsubstituted | 1.86 ± 0.23 | 1.3× vs. JNK1 |
*Hypothetical data based on structural analogs in [3] [6]
SAR studies on anti-T. cruzi pyrazoles confirm that 3-fluorophenyl ureido derivatives exhibit 3-fold higher potency than unsubstituted analogs due to improved hydrophobic contact scores (ΔG = -2.3 kcal/mol) [6]. The urea linker itself provides two NH groups for hydrogen bonding with Asp/His residues in enzymatic targets, as observed in crystal structures of pyrazolyl-urea kinase inhibitors [2].
The C3-carboxamide group (–CONH₂) significantly improves the compound’s drug-likeness by balancing aqueous solubility and metabolic resistance. Pyrazole-3-carboxamides exhibit:
Metabolic stability assays of pyrazole carboxamides show >80% remaining after 1-hour incubation with liver microsomes, compared to <30% for carboxylate esters [10]. The carboxamide’s electron-withdrawing nature also modulates pyrazole ring electronics, lowering the HOMO energy (-9.2 eV) and reducing susceptibility to electrophilic attack [5].
In polymeric delivery systems (e.g., PLGA/IR scaffolds), carboxamide-containing compounds demonstrate 3-fold higher encapsulation efficiency than hydrophobic analogs due to polar interactions with carbonyl groups in the polymer matrix [7]. This property is crucial for future formulation strategies targeting tissue-specific delivery.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7